3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
Description
3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative with a molecular formula of C₂₂H₁₈O₆ and a molecular weight of 378.4 g/mol . Its structure features a benzo[c]chromen-6-one core substituted at the 3-position with a 2-(1,3-benzodioxol-5-yl)-2-oxoethoxy group and a methyl group at the 4-position. This compound is cataloged under CAS No. 374711-19-0 and is primarily utilized in research settings for structure-activity relationship (SAR) studies, particularly in medicinal chemistry .
Properties
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6/c1-13-19(26-11-18(24)14-6-8-20-21(10-14)28-12-27-20)9-7-16-15-4-2-3-5-17(15)23(25)29-22(13)16/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFNXUOMGLINJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes:
Formation of the Benzodioxole Moiety: Starting with catechol, the benzodioxole ring is formed through a reaction with formaldehyde under acidic conditions.
Synthesis of the Benzochromenone Core: This involves the cyclization of appropriate precursors, often through Friedel-Crafts acylation followed by cyclization.
Linking the Benzodioxole and Benzochromenone: The final step involves the formation of the oxoethoxy linkage, typically through an esterification or etherification reaction using suitable reagents like oxalyl chloride and alcohols under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
Biologically, it may exhibit interesting interactions with biomolecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry
Industrially, it could be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism by which 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions, while the carbonyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one can be contextualized by comparing it to analogous benzo[c]chromen-6-one derivatives. Key differences lie in substituent groups, molecular weight, and bioactivity profiles.
Structural and Physicochemical Comparisons
Key Research Findings
- Molecular Docking : Benzodioxol-substituted benzo[c]chromen-6-ones (e.g., the target compound) show affinity for Mycobacterium tuberculosis EthR inhibitors, suggesting utility in antitubercular drug development .
- SAR Studies : Methyl and benzodioxol groups synergistically improve metabolic stability and target binding in coumarin-based scaffolds .
- Limitations : High lipophilicity (XLogP³ ≥4) may necessitate formulation optimization to enhance bioavailability .
Biological Activity
The compound 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, supported by various research findings, case studies, and data tables.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C23H20O6
- Molecular Weight : 392.4 g/mol
- CAS Number : 374757-36-5
Structural Characteristics
The compound features a chromenone structure combined with a benzodioxole moiety, which is known for its diverse biological activities. The presence of the benzodioxole ring is particularly significant as it has been associated with various pharmacological effects.
Antioxidant Properties
Research indicates that compounds similar to This compound exhibit potent antioxidant activities. These properties are crucial in mitigating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity Comparison
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action often involves the modulation of apoptotic pathways and the inhibition of specific kinases associated with cancer progression.
Case Study: Breast Cancer Cell Lines
In a study examining the effects on MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (p < 0.01), indicating its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of compounds containing the benzodioxole structure have been extensively documented. This compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 30 µg/mL | |
| Pseudomonas aeruginosa | 40 µg/mL |
The biological activity of This compound is primarily attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways that promote tumor growth.
- Receptor Modulation : It can modulate receptors related to inflammation and immune responses.
Q & A
Basic: What are the established synthetic routes for 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one, and how can reaction conditions be optimized?
The compound is synthesized via cyclocondensation reactions involving precursors such as substituted chromene-3-carbaldehydes and silyloxybutadienes. A key method includes reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(trimethylsilyloxy)-1,3-butadienes under controlled acidic conditions . Optimization involves adjusting solvent polarity (e.g., acetonitrile or DMF), temperature (80–100°C), and catalyst loading (e.g., Lewis acids like ZnCl₂). Purity is enhanced through recrystallization using ethanol/water mixtures.
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization, and what challenges arise in interpreting data?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT-135) and Infrared Spectroscopy (IR) are essential for confirming functional groups (e.g., benzodioxole, chromenone). X-ray crystallography resolves stereochemical ambiguities, particularly for the chromenone core and substituent orientation . Challenges include overlapping signals in aromatic regions (6.5–8.5 ppm in ¹H NMR) and crystallizing hydrophobic derivatives. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy).
Advanced: How can researchers design assays to evaluate the compound’s biological activity, and what mechanistic targets are plausible?
In vitro assays include:
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms.
- Anti-inflammatory activity : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages.
Mechanistic studies leverage molecular docking (AutoDock Vina) to predict interactions with DNA topoisomerase II or HDACs, supported by gene expression profiling (qPCR) for apoptosis-related markers like Bcl-2/Bax .
Advanced: What experimental frameworks assess the environmental fate and ecotoxicological impact of this compound?
Adopt OECD guidelines for biodegradation (Test 301) and aquatic toxicity (Daphnia magna acute toxicity). Use HPLC-MS/MS to quantify environmental persistence in soil/water matrices. Computational models (EPI Suite) predict log P (∼3.2) and bioaccumulation potential. Long-term ecotoxicity studies should follow split-plot designs to evaluate effects across trophic levels .
Advanced: How can contradictory data in reported biological activities be resolved?
Discrepancies often arise from assay variability (e.g., cell line specificity, serum concentration). Mitigation strategies:
- Standardized protocols : Uniform cell viability assays (e.g., ATP-based luminescence vs. MTT).
- Dose-response validation : Replicate IC₅₀ values across independent labs.
- Structural analogs comparison : Benchmark against similar chromenones (e.g., 8-methoxy derivatives) to isolate substituent effects .
Advanced: What strategies guide the synthesis of derivatives with enhanced bioactivity or solubility?
- Substituent modification : Introduce polar groups (e.g., -OH, -SO₃H) at C-3 or C-8 to improve aqueous solubility.
- Hybrid scaffolds : Conjugate with benzothiazole or pyrazole moieties via Suzuki-Miyaura cross-coupling .
- Prodrug design : Acetylate phenolic groups to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.
Basic: What analytical methods ensure precise quantification of the compound in complex matrices?
- Reverse-phase HPLC : C18 column, mobile phase (acetonitrile:0.1% formic acid), UV detection at 254 nm.
- LC-MS/MS : MRM transitions for quantification in biological samples (LOQ ≤10 ng/mL).
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), recovery (85–115%), and precision (RSD <5%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
